molecular formula C11H14F3N B13289860 tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine

tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine

Cat. No.: B13289860
M. Wt: 217.23 g/mol
InChI Key: WXKZYADFNJAAQI-UHFFFAOYSA-N
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Description

tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine, with the molecular formula C12H18FN, is a specialty amine building block of significant interest in medicinal and organic chemistry research. Its structure integrates a sterically hindered tert-butyl group with a multifluorinated benzyl moiety, creating a unique scaffold for the development of novel bioactive molecules . The compound's primary research value lies in its application as a key synthetic intermediate. The tert-butylamine group is a well-established pharmacophore and counterion used to modulate the physicochemical properties of drug candidates, influencing their solubility and metabolic stability . Concurrently, the 3,4,5-trifluorophenyl ring is a privileged structure in drug design; the strong electron-withdrawing effect and lipophilicity imparted by the fluorine atoms can enhance membrane permeability and binding affinity to biological targets . Researchers utilize this amine as a critical precursor in nucleophilic substitution reactions, reductive aminations, and as a building block for the synthesis of more complex molecules such as sulfenamides, which have documented applications as rubber vulcanization accelerators . This chemical is provided For Research Use Only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

2-methyl-N-[(3,4,5-trifluorophenyl)methyl]propan-2-amine

InChI

InChI=1S/C11H14F3N/c1-11(2,3)15-6-7-4-8(12)10(14)9(13)5-7/h4-5,15H,6H2,1-3H3

InChI Key

WXKZYADFNJAAQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine typically involves the reaction of tert-butylamine with 3,4,5-trifluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides or nitroso compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or alcohols.

    Reduction: Lithium aluminum hydride, sodium borohydride in solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles like halides, thiols, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can lead to a variety of substituted amines depending on the nucleophile employed.

Scientific Research Applications

tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The tert-butyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl derivative is compared below with its close analog, (Propan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine (CAS 1340064-94-9), which substitutes the tert-butyl group with an isopropyl group.

Property tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine (Propan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine
Molecular Formula C₁₁H₁₄F₃N (inferred) C₁₀H₁₂F₃N
Molecular Weight ~217.22 g/mol (calculated) 203.20 g/mol
Substituent Steric Bulk High (tert-butyl) Moderate (isopropyl)
Lipophilicity Likely higher (due to tert-butyl) Lower
Electronic Effects Electron-donating (tert-butyl) + electron-withdrawing (F) Electron-donating (isopropyl) + electron-withdrawing (F)

Key Observations:

  • Fluorine atoms contribute to electron-withdrawing effects, which may enhance binding affinity in biological systems by polarizing the aromatic ring .

Comparative Analysis with Patent Compounds ()

The patent EP 1 926 722 B1 highlights structurally complex amines with tert-butyl and trifluoromethyl groups. For example:

  • (3-tert-Butyl-phenyl)-{1-methyl-5-[2-(5-phenyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
    • Demonstrates tert-butyl’s role in enhancing steric shielding of the benzimidazole core, likely improving target selectivity.
  • {1-Methyl-5-[2-(5-phenyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethylsulfanylphenyl)-amine
    • Replaces tert-butyl with a trifluoromethylsulfanyl group, introducing stronger electron-withdrawing effects. This contrast underscores tert-butyl’s utility in balancing electronic and steric properties .

Biological Activity

tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluorophenyl group is particularly significant, as it enhances the compound's binding affinity to various biological targets, which can modulate their activity and lead to therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C12H14F3N
  • Molecular Weight : Approximately 217.23 g/mol
  • IUPAC Name : this compound

The compound consists of a tert-butyl group attached to a nitrogen atom, which is further connected to a 3,4,5-trifluorophenylmethyl group. The trifluoromethyl substituents significantly influence its chemical properties, including lipophilicity and metabolic stability.

The mechanism of action of this compound involves:

  • Binding Affinity : The trifluorophenyl group enhances the compound's binding affinity to enzymes and receptors, which may lead to modulation of their activity.
  • Lipophilicity : The tert-butyl group influences the compound’s membrane permeability and distribution within biological systems.
  • Potential Therapeutic Effects : Research indicates that compounds with trifluoromethyl groups often exhibit increased metabolic stability and can enhance efficacy in pharmacological applications.

In vitro Studies

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. For instance, compounds with similar structures have shown efficacy in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to decreased secretion of virulence factors in Gram-negative bacteria .

Case Study: Inhibition of Type III Secretion System

In a study focused on the inhibition of T3SS in Citrobacter rodentium, a model for enteropathogenic E. coli infections:

  • This compound was tested alongside other compounds.
  • Results indicated that at high concentrations (50 μM), the compound could achieve approximately 50% inhibition of T3SS-mediated secretion .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-Butyl methyl(3,4,5-trifluorophenyl)carbamateContains carbamate groupModerate enzyme inhibition
tert-Butyl (2-piperidin-3-ylethyl)carbamatePiperidine ring presentAntimicrobial properties
tert-Butyl (2-morpholin-2-ylethyl)carbamateMorpholine structurePotential neuroactive effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via nucleophilic substitution using tert-butylamine and 3,4,5-trifluorophenylmethyl halides (e.g., chloride or bromide). Key steps include:

  • Reacting tert-butylamine with 3,4,5-trifluorophenylmethyl halide under inert conditions (N₂/Ar) to avoid side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Purity validation using HPLC (>98%) and NMR spectroscopy (e.g., absence of residual halide or amine peaks) .
    • Challenges : Competing elimination reactions may occur if steric hindrance from the tert-butyl group is not controlled.

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